3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine-pyrimidine fused ring system, which is often found in biologically active molecules.
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and phenoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The purine-pyrimidine fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other purine-pyrimidine fused ring systems, such as:
Adenine derivatives: Known for their role in DNA and RNA.
Caffeine: A well-known stimulant with a similar core structure.
Theophylline: Used in the treatment of respiratory diseases.
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific substituents, which can confer distinct biological and chemical properties.
Properties
CAS No. |
849914-13-2 |
---|---|
Molecular Formula |
C28H24FN5O3 |
Molecular Weight |
497.53 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24FN5O3/c1-31-25-24(26(35)34(28(31)36)18-19-8-10-20(29)11-9-19)33-17-5-16-32(27(33)30-25)21-12-14-23(15-13-21)37-22-6-3-2-4-7-22/h2-4,6-15H,5,16-18H2,1H3 |
InChI Key |
JAXRSNYKCBKVFU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.